molecular formula C15H21NO B12889594 1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one

1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one

Cat. No.: B12889594
M. Wt: 231.33 g/mol
InChI Key: NBXBGFUUPNFBQQ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant effects. This compound is structurally related to other synthetic cathinones and has been studied for its potential effects on the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one has been studied for various scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.

    Biology: Investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine uptake.

    Medicine: Explored for potential therapeutic uses, although it is primarily known for its stimulant effects.

    Industry: Utilized in the development of new synthetic cathinones and related compounds

Mechanism of Action

The compound acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, energy, and euphoria. The molecular targets include the dopamine and norepinephrine transporters, which are inhibited by the compound .

Comparison with Similar Compounds

1-Phenyl-4-(pyrrolidin-1-YL)pentan-1-one is similar to other synthetic cathinones such as:

  • Alpha-pyrrolidinopentiophenone (alpha-PVP)
  • Alpha-pyrrolidinobutiophenone (alpha-PBP)
  • Alpha-pyrrolidinohexanophenone (alpha-PHP)

These compounds share a similar core structure but differ in the length and substitution of the alkyl chain. This compound is unique in its specific substitution pattern, which affects its potency and selectivity for neurotransmitter transporters .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-phenyl-4-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C15H21NO/c1-13(16-11-5-6-12-16)9-10-15(17)14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3

InChI Key

NBXBGFUUPNFBQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C1=CC=CC=C1)N2CCCC2

Origin of Product

United States

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